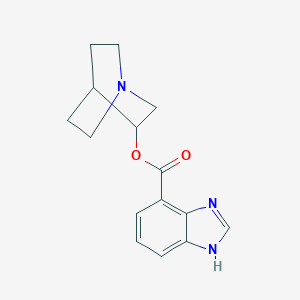

1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester, also known as QNB, is a chemical compound that has been widely used in scientific research due to its unique properties. QNB is a potent anticholinergic agent that acts as a competitive antagonist of the muscarinic acetylcholine receptor. This compound has been used in various studies to investigate the role of the muscarinic receptor in different physiological and pathological conditions.

Mechanism of Action

1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester acts as a competitive antagonist of the muscarinic acetylcholine receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The muscarinic receptor is activated by acetylcholine, which leads to the activation of downstream signaling pathways. 1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester binds to the muscarinic receptor and prevents acetylcholine from binding, thereby inhibiting downstream signaling pathways.

Biochemical and Physiological Effects:

1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester has a wide range of biochemical and physiological effects due to its ability to inhibit muscarinic receptor signaling pathways. These effects include decreased heart rate, decreased gastrointestinal motility, decreased salivary secretion, and decreased bronchial secretions. 1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester has also been shown to have central nervous system effects such as sedation, cognitive impairment, and hallucinations.

Advantages and Limitations for Lab Experiments

1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester has several advantages for use in lab experiments. It is a potent and selective muscarinic receptor antagonist, which allows for precise investigation of the role of muscarinic receptors in different physiological and pathological conditions. 1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester is also relatively easy to synthesize and purify, making it readily available for research purposes.

However, there are also some limitations to the use of 1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester in lab experiments. 1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester is a highly toxic compound that must be handled with care. It also has a short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, 1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester has limited selectivity for different muscarinic receptor subtypes, which can make it difficult to distinguish between the effects of different subtypes.

Future Directions

There are several potential future directions for research on 1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester. One area of interest is the development of more selective muscarinic receptor antagonists that can target specific receptor subtypes. This could allow for more precise investigation of the role of different muscarinic receptor subtypes in different physiological and pathological conditions.

Another potential future direction is the investigation of the long-term effects of 1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester on different physiological systems. This could involve studying the effects of chronic 1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester exposure on cardiovascular, gastrointestinal, and central nervous system function.

Finally, there is also potential for the use of 1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester in drug development. 1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester has been used as a template for the development of new muscarinic receptor antagonists that have improved selectivity and efficacy. These compounds could be used for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Conclusion:

In conclusion, 1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester is a potent muscarinic receptor antagonist that has been widely used in scientific research to investigate the role of muscarinic receptors in various physiological and pathological conditions. 1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester has several advantages for use in lab experiments, but also has some limitations that must be considered. There are several potential future directions for research on 1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester, including the development of more selective muscarinic receptor antagonists and the investigation of the long-term effects of 1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester on different physiological systems.

Synthesis Methods

1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester can be synthesized by reacting quinuclidine with 1H-benzimidazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields 1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester as a white crystalline solid with a melting point of 192-194°C. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester has been extensively used in scientific research to investigate the role of muscarinic receptors in various physiological and pathological conditions. For example, 1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester has been used to study the effects of muscarinic receptor antagonists on the central nervous system, cardiovascular system, and gastrointestinal tract. 1H-Benzimidazole-4-carboxylic acid quinuclidine-3-yl ester has also been used to investigate the role of muscarinic receptors in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

Molecular Formula |

C15H17N3O2 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl 1H-benzimidazole-4-carboxylate |

InChI |

InChI=1S/C15H17N3O2/c19-15(11-2-1-3-12-14(11)17-9-16-12)20-13-8-18-6-4-10(13)5-7-18/h1-3,9-10,13H,4-8H2,(H,16,17) |

InChI Key |

GWWYTCNQOVHBHJ-UHFFFAOYSA-N |

SMILES |

C1CN2CCC1C(C2)OC(=O)C3=C4C(=CC=C3)NC=N4 |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)C3=C4C(=CC=C3)NC=N4 |

solubility |

39.7 [ug/mL] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-amino-1H-pyrimido[4,5-c]pyridazin-5-one](/img/structure/B286371.png)

![2-{Amino[4-(dimethylamino)phenyl]methylene}malononitrile](/img/structure/B286374.png)

![4-methoxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol](/img/structure/B286376.png)

![8-methoxy-2-methyl-3-[(1E,3E)-penta-1,3-dienyl]isoquinolin-1-one](/img/structure/B286379.png)

![5,7-dimethyl-3-(methylsulfinyl)isothiazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B286387.png)

![2-[bis(pyridin-3-ylmethylamino)methylidene]indene-1,3-dione](/img/structure/B286388.png)